

# Stachyose Tetrahydrate: A Functional Food Ingredient for Gut Health and Metabolic Regulation

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes and Protocols for Researchers and Drug Development Professionals

### Introduction

**Stachyose tetrahydrate**, a naturally occurring tetrasaccharide, is emerging as a significant functional food ingredient with promising applications in promoting gut health and managing metabolic diseases. As a prebiotic, stachyose is not digested in the upper gastrointestinal tract and reaches the colon intact, where it is selectively fermented by beneficial gut bacteria.[1][2] This selective fermentation leads to a cascade of health benefits, including the modulation of the gut microbiota, production of short-chain fatty acids (SCFAs), and regulation of various physiological processes. These application notes provide detailed information on the scientific evidence, potential applications, and experimental protocols related to **stachyose tetrahydrate** for researchers, scientists, and drug development professionals.

# **Physicochemical Properties**



| Property          | Value                        |  |
|-------------------|------------------------------|--|
| Molecular Formula | C24H42O21·4H2O               |  |
| Molecular Weight  | 738.64 g/mol                 |  |
| Appearance        | White crystalline powder     |  |
| Solubility        | Soluble in water             |  |
| Sweetness         | Approximately 22% of sucrose |  |

# Applications in Functional Foods and Nutraceuticals

**Stachyose tetrahydrate** can be incorporated into a variety of food and beverage products to enhance their nutritional profile and confer health benefits.[1] Its mild sweetness and stability make it a versatile ingredient.

Potential applications include:

- Dairy Products: Yogurts, fermented milks, and other dairy beverages.
- Bakery Products: Breads, cookies, and bars to improve texture and shelf-life.
- Beverages: Fruit juices, smoothies, and functional drinks.
- Dietary Supplements: Capsules, powders, and tablets aimed at improving digestive health.
- Infant Formula: To mimic the prebiotic effects of human milk oligosaccharides.

### **Mechanism of Action**

The primary mechanism of action of **stachyose tetrahydrate** is its prebiotic effect on the gut microbiota.

## **Modulation of Gut Microbiota**



Stachyose selectively stimulates the growth and activity of beneficial bacteria, particularly Bifidobacterium and Lactobacillus species, while inhibiting the growth of pathogenic bacteria like Clostridium perfringens.[3][4][5] This shift in the microbial balance contributes to a healthier gut environment.

## **Production of Short-Chain Fatty Acids (SCFAs)**

The fermentation of stachyose by gut bacteria produces significant amounts of SCFAs, primarily acetate, propionate, and butyrate.[1][6] These SCFAs have numerous physiological effects, including:

- Providing energy for colonocytes: Butyrate is the primary energy source for the cells lining the colon.
- Regulating gut motility: SCFAs can influence intestinal transit time.
- Modulating the immune system: SCFAs have anti-inflammatory properties.
- Influencing metabolic processes: SCFAs can affect glucose and lipid metabolism.

### **Signaling Pathway Modulation**

Emerging evidence suggests that stachyose and its metabolites can influence intracellular signaling pathways. For instance, in the context of type 2 diabetes, stachyose has been shown to be associated with the modulation of the PI3K/Akt signaling pathway, which plays a crucial role in glucose metabolism and inflammation.[7] By influencing this pathway, stachyose may help to improve insulin sensitivity and reduce inflammatory responses.

# **Quantitative Data Summary**

The following tables summarize the quantitative effects of **stachyose tetrahydrate** observed in various studies.

### **Table 1: Effects on Gut Microbiota**



| Study<br>Type                | Subject                                    | Dosage           | Duration | Change<br>in<br>Bifidobac<br>terium  | Change<br>in<br>Lactobaci<br>Ilus | Referenc<br>e |
|------------------------------|--------------------------------------------|------------------|----------|--------------------------------------|-----------------------------------|---------------|
| Clinical<br>Trial            | Healthy<br>Adults                          | 5 g/day          | 14 days  | Significantl<br>y elevated           | Significantl<br>y elevated        | [3]           |
| In Vitro<br>Fermentati<br>on | Human<br>Fecal<br>Microbiota               | Not<br>specified | 24 hours | Significantl<br>y<br>stimulated      | Significantl<br>y<br>stimulated   | [5][6]        |
| In Vitro<br>Fermentati<br>on | Obese<br>Children's<br>Fecal<br>Microbiota | Not<br>specified | 24 hours | Increased<br>from 6.15%<br>to 55.08% | Not<br>specified                  | [4]           |

**Table 2: Effects on Short-Chain Fatty Acid (SCFA)** 

**Production (In Vitro)** 

| SCFA              | Change with Stachyose Fermentation | Reference |
|-------------------|------------------------------------|-----------|
| Acetate           | Significantly increased            | [1][6]    |
| Propionate        | Significantly increased            | [1][6]    |
| Butyrate          | Significantly increased            | [1][6]    |
| Isobutyric acid   | Significantly decreased            | [1][6]    |
| Pentanoic acid    | Significantly decreased            | [1][6]    |
| Isopentanoic acid | Significantly decreased            | [1][6]    |

# Table 3: Effects on Hyperlipidemia in a High-Fat Diet Mouse Model



| Parameter                     | Change with Stachyose<br>Treatment | Reference |
|-------------------------------|------------------------------------|-----------|
| Serum Total Cholesterol (TC)  | Significantly decreased            | [2][8]    |
| Serum Triglycerides (TG)      | Significantly decreased            | [2]       |
| Serum LDL-Cholesterol (LDL-C) | Significantly decreased            | [2][8]    |
| Serum HDL-Cholesterol (HDL-C) | Increased                          | [2][8]    |
| Body Weight Gain              | Significantly attenuated           | [2]       |

Table 4: Effects on a Streptozotocin-Induced Type 2

**Diabetes Rat Model** 

| Parameter     | Change with Stachyose<br>Treatment | Reference |
|---------------|------------------------------------|-----------|
| Blood Glucose | Significantly lowered              | [7]       |
| Serum Insulin | Regulated                          | [7]       |
| Serum TNF-α   | Decreased                          | [7][9]    |
| Serum IL-6    | Decreased                          | [7][9]    |

**Table 5: Effects on Constipation in a Clinical Trial** 

| Parameter            | Change with Stachyose-<br>Enriched α-Galacto-<br>oligosaccharides (5 g/day<br>for 30 days) | Reference |
|----------------------|--------------------------------------------------------------------------------------------|-----------|
| Defecation Frequency | Significantly increased                                                                    | [3]       |
| Stool Consistency    | Softer                                                                                     | [3]       |
| Ease of Defecation   | Easier                                                                                     | [3]       |



# **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the literature.

# Protocol 1: In Vitro Fermentation of Stachyose by Human Fecal Microbiota

Objective: To assess the prebiotic potential of stachyose by measuring its fermentation by human gut bacteria and the production of SCFAs.

#### Materials:

- Stachyose tetrahydrate
- Anaerobic fermentation medium (e.g., basal medium containing peptone, yeast extract, and mineral salts)
- Fresh fecal samples from healthy human donors
- Anaerobic chamber or jars
- Gas chromatograph (GC) for SCFA analysis
- DNA extraction kit and 16S rRNA gene sequencing platform for microbiota analysis

#### Procedure:

- Prepare the anaerobic fermentation medium and dispense it into sterile culture tubes or a batch fermenter.
- Add stachyose tetrahydrate to the experimental tubes at a final concentration (e.g., 1% w/v). A control group without added carbohydrate should be included.
- Collect fresh fecal samples from healthy donors who have not taken antibiotics for at least three months.
- Prepare a fecal slurry (e.g., 10% w/v) in an anaerobic buffer (e.g., phosphate-buffered saline with a reducing agent).



- Inoculate the fermentation tubes with the fecal slurry inside an anaerobic chamber.
- Incubate the cultures at 37°C for a specified period (e.g., 24 or 48 hours).
- At designated time points, collect samples for pH measurement, SCFA analysis, and microbial community analysis.
- For SCFA analysis, centrifuge the samples, acidify the supernatant, and analyze by gas chromatography.
- For microbiota analysis, extract bacterial DNA from the fermentation samples and perform 16S rRNA gene sequencing.

# Protocol 2: High-Fat Diet-Induced Hyperlipidemia Mouse Model

Objective: To evaluate the effect of stachyose on lipid metabolism in a diet-induced obesity and hyperlipidemia model.

### Materials:

- Male C57BL/6 mice
- Normal chow diet
- High-fat diet (HFD) (e.g., 45-60% of calories from fat)
- Stachyose tetrahydrate
- Metabolic cages
- Equipment for blood collection and serum separation
- · Assay kits for total cholesterol, triglycerides, LDL-C, and HDL-C

#### Procedure:

Acclimatize mice for one week with free access to standard chow and water.



- Divide the mice into groups (n=8-10 per group):
  - Control group: Normal chow diet.
  - HFD group: High-fat diet.
  - Stachyose group(s): HFD supplemented with different doses of stachyose (e.g., 1%, 3% w/w).
- Administer the respective diets for a period of 8-12 weeks.
- Monitor body weight and food intake weekly.
- Towards the end of the study, place mice in metabolic cages to collect feces for microbiota analysis.
- At the end of the experimental period, fast the mice overnight.
- Collect blood samples via cardiac puncture or retro-orbital bleeding under anesthesia.
- Separate serum by centrifugation.
- Analyze serum lipid profiles (TC, TG, LDL-C, HDL-C) using commercial assay kits.
- Tissues such as the liver and adipose tissue can be collected for histological analysis.

# Protocol 3: Streptozotocin (STZ)-Induced Type 2 Diabetes Rat Model

Objective: To investigate the anti-diabetic effects of stachyose in a chemically induced model of type 2 diabetes.

### Materials:

- Male Wistar or Sprague-Dawley rats
- High-fat diet



- Streptozotocin (STZ)
- Citrate buffer (pH 4.5)
- Stachyose tetrahydrate
- Glucometer and test strips
- Assay kits for insulin, TNF-α, and IL-6

### Procedure:

- Induce insulin resistance by feeding rats a high-fat diet for 4-8 weeks.
- After the HFD feeding period, induce diabetes by a single intraperitoneal injection of a low dose of STZ (e.g., 30-40 mg/kg body weight) dissolved in cold citrate buffer. A control group should receive only the vehicle.
- Confirm the diabetic model by measuring fasting blood glucose levels 72 hours after STZ injection. Rats with fasting blood glucose above a certain threshold (e.g., 11.1 mmol/L) are considered diabetic.
- Divide the diabetic rats into groups:
  - Diabetic control group.
  - Stachyose group(s): Administer stachyose orally by gavage at different doses (e.g., 200, 400 mg/kg body weight) daily.
  - A positive control group (e.g., metformin) can be included.
- Treat the rats for a period of 4-8 weeks.
- Monitor fasting blood glucose and body weight regularly.
- At the end of the study, collect blood samples to measure serum insulin and inflammatory cytokines (TNF-α, IL-6).



# Visualizations Signaling Pathway: Putative Modulation of PI3K/Akt Pathway by Stachyose



Click to download full resolution via product page

Caption: Putative mechanism of stachyose modulating the PI3K/Akt pathway.

# **Experimental Workflow: In Vitro Fermentation**





Click to download full resolution via product page

Caption: Workflow for in vitro fermentation of stachyose with fecal microbiota.



# **Safety and Toxicology**

Clinical studies and animal models have indicated that **stachyose tetrahydrate** is well-tolerated at typical doses used in functional foods and supplements. In a human study, 5 grams per day of stachyose-enriched  $\alpha$ -galacto-oligosaccharides did not cause significant adverse effects in healthy or constipated volunteers.[3] As with other fermentable carbohydrates, excessive intake may lead to mild gastrointestinal symptoms such as gas, bloating, or diarrhea in some individuals. Standard safety data sheets suggest that **stachyose tetrahydrate** is not classified as a hazardous substance, though comprehensive toxicological studies are limited.

### Conclusion

**Stachyose tetrahydrate** is a promising functional food ingredient with well-documented prebiotic effects. Its ability to modulate the gut microbiota, increase the production of beneficial SCFAs, and potentially influence metabolic signaling pathways makes it a valuable ingredient for the development of foods and supplements aimed at improving gut health and managing metabolic disorders. The provided protocols offer a foundation for researchers and drug development professionals to further investigate the mechanisms and applications of this versatile oligosaccharide.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. researchgate.net [researchgate.net]
- 2. Therapeutic impact of stachyose on hyperlipidaemia caused by a high-fat diet in mice as revealed by gut microbiota and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of clinical safety and beneficial effects of stachyose-enriched α-galactooligosaccharides on gut microbiota and bowel function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characteristics of stachyose-induced effects on gut microbiota and microbial metabolites in vitro associated with obesity in children - PMC [pmc.ncbi.nlm.nih.gov]



- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stachyose Improves Inflammation through Modulating Gut Microbiota of High-Fat Diet/Streptozotocin-Induced Type 2 Diabetes in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Stachyose in combination with L. rhamnosus GG ameliorates acute hypobaric hypoxiainduced intestinal barrier dysfunction through alleviating inflammatory response and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Stachyose Tetrahydrate: A Functional Food Ingredient for Gut Health and Metabolic Regulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1148405#stachyose-tetrahydrate-as-a-functional-food-ingredient]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com